7,8-diethoxy-4-propyl-2H-chromen-2-one
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Overview
Description
7,8-Diethoxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of two ethoxy groups at positions 7 and 8, and a propyl group at position 4 on the chromen-2-one core structure. It has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diethoxy-4-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one as the starting material.
Etherification Reaction: The starting material undergoes a Williamson etherification reaction with ethyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to introduce the ethoxy groups at positions 7 and 8.
Alkylation Reaction: The intermediate product is then subjected to an alkylation reaction with propyl bromide in the presence of a base to introduce the propyl group at position 4.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
7,8-Diethoxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The ethoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Diethoxy-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-propyl-2H-chromen-2-one: Similar structure but with hydroxyl groups instead of ethoxy groups at positions 7 and 8.
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group at position 4 instead of a propyl group.
Uniqueness
7,8-Diethoxy-4-propyl-2H-chromen-2-one is unique due to the presence of ethoxy groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. The propyl group at position 4 also contributes to its distinct properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
7,8-diethoxy-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-4-7-11-10-14(17)20-15-12(11)8-9-13(18-5-2)16(15)19-6-3/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMWYLUHQUZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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